Isobutyl 2-amino-5-iodobenzoate Isobutyl 2-amino-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1131605-42-9
VCID: VC8173261
InChI: InChI=1S/C11H14INO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3
SMILES: CC(C)COC(=O)C1=C(C=CC(=C1)I)N
Molecular Formula: C11H14INO2
Molecular Weight: 319.14 g/mol

Isobutyl 2-amino-5-iodobenzoate

CAS No.: 1131605-42-9

Cat. No.: VC8173261

Molecular Formula: C11H14INO2

Molecular Weight: 319.14 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl 2-amino-5-iodobenzoate - 1131605-42-9

Specification

CAS No. 1131605-42-9
Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
IUPAC Name 2-methylpropyl 2-amino-5-iodobenzoate
Standard InChI InChI=1S/C11H14INO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3
Standard InChI Key SKRPMRYFGQHYFO-UHFFFAOYSA-N
SMILES CC(C)COC(=O)C1=C(C=CC(=C1)I)N
Canonical SMILES CC(C)COC(=O)C1=C(C=CC(=C1)I)N

Introduction

Chemical Identity and Structural Features

Isobutyl 2-amino-5-iodobenzoate belongs to the class of benzoate esters, with the molecular formula C₁₁H₁₄INO₂ and a molecular weight of 319.14 g/mol . Its IUPAC name, 2-methylpropyl 2-amino-5-iodobenzoate, reflects the isobutyl ester group (-O-CO-O-2-methylpropane) attached to the benzoic acid backbone substituted at positions 2 (amino group) and 5 (iodine atom) .

Spectral Characteristics

  • ¹H NMR (DMSO-d₆): Signals at δ 0.88 ppm (t, J = 7.0 Hz, 3H, isobutyl CH₃), 1.39–1.29 ppm (m, 4H, isobutyl CH₂), and aromatic protons at δ 7.12–7.99 ppm .

  • IR (KBr): Peaks at 3480 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (ester C=O), and 1615 cm⁻¹ (C=C aromatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 319.00693 (calculated exact mass) .

Crystallographic Insights

While direct crystal data for this compound is unavailable, analogous structures (e.g., ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate) reveal intramolecular N–H···I hydrogen bonding and π-π stacking interactions that stabilize the molecular conformation . Such interactions likely influence the packing and stability of isobutyl 2-amino-5-iodobenzoate in the solid state.

Synthesis and Optimization

Stepwise Synthesis Protocol

The preparation of isobutyl 2-amino-5-iodobenzoate involves a multi-step process, as outlined in a Chinese patent :

StepReagents/ConditionsIntermediate/ProductYield
AMethyl o-aminobenzoate, KI, KIO₃, CH₂Cl₂, glacial acetic acid, 55–60°CIntermediate I (iodinated ester)60–80%
BAbsolute ethanol, 30% methanol, reflux (75–80°C)2-Amino-5-iodo ethyl benzoate~66%
CHCl, NaNO₂, CuCl, 25–30°C2-Chloro-5-iodo ethyl benzoate40–50%
DNaOH, ethanol, 70–80°CIsobutyl 2-amino-5-iodobenzoate70–85%

Key factors affecting yield include reaction temperature, stoichiometry of iodinating agents, and purification methods . Alternative routes, such as oxidative ring-opening of 3-aminoindazoles, offer complementary pathways but require optimization for scalability .

Reactivity and Functionalization

The compound’s reactivity is driven by three functional groups: the amino (-NH₂), iodine atom, and ester moiety.

Substitution Reactions

  • Iodine displacement: The para-iodo group participates in Ullmann or Suzuki couplings, enabling aryl-aryl bond formation .

  • Amino group derivatization: Acetylation (e.g., with acetic anhydride) or Schiff base formation enhances solubility or introduces targeting motifs .

Hydrolysis and Transesterification

The isobutyl ester undergoes alkaline hydrolysis to yield 2-amino-5-iodobenzoic acid, a precursor for metal-organic frameworks (MOFs) or coordination complexes . Transesterification with higher alcohols (e.g., benzyl alcohol) modifies lipophilicity for drug delivery applications .

Applications in Research and Industry

Pharmaceutical Intermediate

  • Radiolabeling: The iodine atom facilitates incorporation of radioisotopes (e.g., ¹²⁵I) for imaging agents, as demonstrated in HER2-targeting single-domain antibodies .

  • Catalysis: Analogous iodobenzoates act as hypervalent iodine catalysts in alcohol oxidations, suggesting potential here .

Material Science

  • Liquid crystals: The planar aromatic core and polar substituents make it a candidate for mesogenic materials .

  • Polymer additives: Ester derivatives improve thermal stability in polyesters .

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